molecular formula C14H16ClNOS2 B7648688 4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline

4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline

Cat. No. B7648688
M. Wt: 313.9 g/mol
InChI Key: ORIUWJYEQHSIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, GW501516, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of GW501516 is complex and involves several different pathways. This compound has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates the expression of genes involved in metabolism and energy production. GW501516 has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake.
Biochemical and Physiological Effects
GW501516 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase energy expenditure, reduce fat mass, and improve insulin sensitivity. GW501516 has also been shown to improve cardiovascular function, including reducing blood pressure and increasing endothelial function.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages for lab experiments, including its ability to activate PPARδ and its wide range of effects on various physiological processes. However, there are also some limitations to using GW501516 in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on GW501516. One area of interest is the potential use of this compound in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease. Other areas of interest include the development of new analogs of GW501516 with improved pharmacological properties and the study of the long-term effects of GW501516 on various physiological processes.

Synthesis Methods

The synthesis of GW501516 is a complex process that involves several steps. The first step is the synthesis of 2-methylthiophene, which is then reacted with 4-chlorobenzaldehyde to produce 4-chloro-2-(methylthio)benzaldehyde. This intermediate is then reacted with methylsulfinylmethyl chloride to produce 4-chloro-3-(methylsulfinylmethyl)-2-(methylthio)benzaldehyde. The final step involves the reaction of this intermediate with aniline to produce GW501516.

Scientific Research Applications

GW501516 has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of effects on various physiological processes, including metabolism, energy production, and cardiovascular function. GW501516 has also been studied for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease.

properties

IUPAC Name

4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS2/c1-10-3-5-13(18-10)8-16-12-4-6-14(15)11(7-12)9-19(2)17/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIUWJYEQHSIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=CC(=C(C=C2)Cl)CS(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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